molecular formula C18H19N3O5 B433397 ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 300589-54-2

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B433397
CAS No.: 300589-54-2
M. Wt: 357.4g/mol
InChI Key: XRRDWHLWBRCGAX-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyran Ring: This could involve a cyclization reaction where a suitable precursor undergoes intramolecular condensation.

    Functional Group Modifications: Introduction of amino, cyano, and ester groups through nucleophilic substitution or addition reactions.

    Final Assembly: Coupling the pyran ring with the pyridinyl group under specific conditions, possibly using catalysts or specific reagents.

Industrial Production Methods

Industrial production would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano or carbonyl groups to amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution at the pyran or pyridinyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for coupling reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate: Lacks the ethoxy-oxoethyl group.

    Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate: Similar structure with a methyl ester instead of ethyl.

Uniqueness

Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(pyridin-3-yl)-4H-pyran-3-carboxylate is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-pyridin-3-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-3-24-14(22)8-13-16(18(23)25-4-2)15(11-6-5-7-21-10-11)12(9-19)17(20)26-13/h5-7,10,15H,3-4,8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRDWHLWBRCGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CN=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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